1-Cyclopropanecarbonyl-4-hydroxypiperidine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-Cyclopropanecarbonyl-4-hydroxypiperidine” has been studied. For instance, a series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized . Another study disclosed a synthesis method of N-boc-4-hydroxypiperidine .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “1-Cyclopropanecarbonyl-4-hydroxypiperidine” have been explored. For example, a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been summarized .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxypiperidine, a related compound, include a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg (lit.), and a density of 0.9903 (rough estimate) .Scientific Research Applications
- CCR5 Antagonism : Researchers have explored derivatives of 1-cyclopropanecarbonylpiperidin-4-ol as potential CCR5 antagonists. CCR5 is a chemokine receptor involved in immune responses and plays a crucial role in HIV-1 infection. These derivatives could serve as novel scaffolds for developing anti-HIV drugs .
- Building Block : 1-cyclopropanecarbonylpiperidin-4-ol serves as a valuable synthetic intermediate. Chemists use it to construct more complex molecules by functionalizing its carbonyl group or modifying its piperidine ring. Its unique cyclopropane moiety adds versatility in designing new compounds .
- Calcium Mobilization Assays : Researchers have employed 1-cyclopropanecarbonylpiperidin-4-ol derivatives in ligand-induced calcium mobilization assays. These assays help evaluate the activity of compounds on specific receptors, including CCR5. Such studies contribute to our understanding of cellular signaling pathways .
- Metabolism Studies : Investigating the metabolism of 1-cyclopropanecarbonylpiperidin-4-ol provides insights into its stability, bioavailability, and potential toxicity. Understanding its metabolic fate aids in drug development and safety assessment .
- Functionalization of Surfaces : Researchers have explored modifying surfaces with 1-cyclopropanecarbonylpiperidin-4-ol derivatives. These functionalized surfaces find applications in biosensors, drug delivery systems, and other bioactive interfaces .
- Protein Labeling and Modification : The unique reactivity of the cyclopropane group allows selective modification of proteins. Researchers have used 1-cyclopropanecarbonylpiperidin-4-ol-based reagents to label proteins for structural studies or to modulate their function .
Medicinal Chemistry and Drug Development
Organic Synthesis and Intermediates
Biological Studies
Pharmacology and Toxicology
Materials Science
Chemical Biology
Safety And Hazards
Future Directions
Piperidines, which include “1-Cyclopropanecarbonyl-4-hydroxypiperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
cyclopropyl-(4-hydroxypiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7-8,11H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJQTDVXDWHTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-4-hydroxypiperidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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